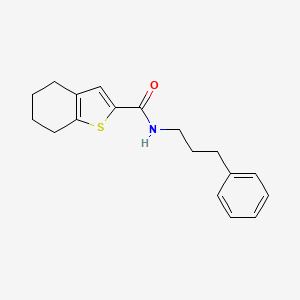

N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c20-18(17-13-15-10-4-5-11-16(15)21-17)19-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,13H,4-6,9-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBZMDGYQTUYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One common approach is the use of acid chlorides or anhydrides as intermediates, which react readily with amines to form amides. This method is preferred due to its high yield and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Dehydration: Thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5) are used as dehydrating agents.

Major Products

Hydrolysis: Carboxylic acid and amine.

Reduction: Corresponding amine.

Dehydration: Nitrile.

Scientific Research Applications

Pharmacological Applications

N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its derivatives exhibit a wide range of biological activities:

Anti-inflammatory Activity

Benzothiophene derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes involved in inflammation such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, compounds with similar structures demonstrated significant inhibition of these enzymes, leading to reduced inflammatory responses in various models .

Anticancer Properties

Research has indicated that benzothiophene derivatives can induce apoptosis in cancer cells. Studies have shown that certain compounds can inhibit cell proliferation and promote cell death in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival .

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural versatility of benzothiophene allows for modifications that enhance its efficacy against resistant strains of bacteria .

Neuroprotective Effects

Benzothiophene derivatives have been investigated for their potential in treating neurodegenerative diseases. Their ability to inhibit cholinesterases suggests a role in enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the benzothiophene scaffold significantly affect the biological activity of the compounds. For instance:

- Substituents on the phenyl ring can enhance interaction with biological targets.

- The presence of specific functional groups can determine the selectivity and potency against various enzymes or receptors .

Case Studies

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural analogs and key differences

Key Observations :

- Hydrophobicity : The 3-phenylpropyl chain in the target compound enhances lipophilicity compared to derivatives with shorter alkyl chains (e.g., methyl or ethyl groups in ).

- Synthetic Flexibility: The target compound’s synthesis (Schemes 3–4) involves straightforward amidation, whereas analogs like the thiazinoquinoline derivative (7f) require metal-assisted cyclization .

Crystallographic and Conformational Analysis

The SHELX software suite () and ORTEP-3/WinGX (–6) are critical tools for resolving the crystal structures of such compounds. Hydrogen-bonding patterns () may differ due to the absence of polar groups (e.g., hydroxyl or sulfone moieties in other derivatives).

Functional Group Impact on Reactivity

- Carboxamide vs.

- Electron-Withdrawing Groups : Fluorine or chlorine substituents () could stabilize charge-transfer interactions, a feature absent in the parent compound.

Biological Activity

N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound belongs to the class of amides and is characterized by a benzothiophene core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 3-phenylpropylamine using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. The benzothiophene moiety may interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer properties.

Pharmacological Effects

Research indicates that compounds containing a benzothiophene structure exhibit a range of biological activities:

- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor cell proliferation. For instance, derivatives of benzothiophene have been evaluated for their inhibitory effects against various cancer cell lines using assays such as the sulforhodamine B (SRB) assay .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated significant anti-inflammatory effects. For example, studies have shown that certain derivatives can inhibit protein denaturation and exhibit antioxidant activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of benzothiophene derivatives in pharmacology:

- In Vitro Studies : A study evaluated various benzothiophene derivatives for their antiproliferative activity against human breast cancer cell lines (MCF-7). Results indicated that some compounds exhibited IC50 values significantly lower than standard treatments, suggesting enhanced potency .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation. This suggests a dual role in both inhibiting cell growth and promoting programmed cell death .

- Comparative Analysis : A comparison between this compound and related compounds indicated unique pharmacological profiles due to the presence of the benzothiophene ring. This structural feature enhances binding affinity to biological targets compared to simpler analogs.

Table 1: Comparison of Biological Activities of Benzothiophene Derivatives

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 10.5 | Antitumor |

| Benzothiophene derivative A | 15.8 | Antitumor |

| Benzothiophene derivative B | 8.3 | Anti-inflammatory |

| Benzothiophene derivative C | 20.0 | Antioxidant |

Table 2: Mechanistic Pathways Induced by Benzothiophene Derivatives

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspase pathways leading to cell death |

| ROS Generation | Increased oxidative stress resulting in cellular damage |

| Enzyme Inhibition | Modulation of key metabolic enzymes involved in tumor growth |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its derivatives?

- Methodology :

- Acylation : React 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives with activated acylating agents (e.g., anhydrides or acyl chlorides) in dry dichloromethane (DCM) under nitrogen. For example, compounds like 23–26 () were synthesized using succinic, maleic, or glutaric anhydrides.

- Purification : Use reverse-phase HPLC or methanol recrystallization to isolate products, ensuring >98% purity (HPLC) ( ).

- Key Conditions :

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acylation | Anhydride (1.2 eq) | Dry DCM | RT, 12h | 60–85 |

| Purification | Methanol/H₂O (7:3) | – | RT | 70–90 |

Q. How are spectroscopic techniques employed to validate the structure of this compound?

- NMR Analysis :

- NMR: Identify aromatic protons (δ 7.2–7.8 ppm), tetrahydrobenzothiophene protons (δ 1.5–2.8 ppm), and NH/amide protons (δ 8.5–10.2 ppm) ( ).

- NMR: Confirm carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the tetrahydrobenzothiophene core (δ 35–50 ppm) ().

- Mass Spectrometry : HRMS with [M+H] peaks (e.g., m/z 385.12 for compound 23 ) ensures molecular weight accuracy ().

Q. What computational tools are suitable for predicting physicochemical properties?

- LogP/PSA : Use ChemAxon or Molinspiration to calculate partition coefficients (LogP ~3.68) and polar surface area (PSA ~90 Ų) ( ).

- Docking Studies : AutoDock Vina or Schrödinger Suite for preliminary binding affinity assessments against biological targets (e.g., bacterial enzymes) ( ).

Advanced Research Questions

Q. How can ring puckering in the tetrahydrobenzothiophene core influence bioactivity?

- Structural Analysis : Apply Cremer-Pople parameters ( ) to quantify puckering amplitude (Δ) and phase angle (θ) from crystallographic data. For example:

| Parameter | Planar Ring (Δ=0) | Puckered Ring (Δ>0) |

|---|---|---|

| Δ (Å) | 0 | 0.3–0.5 |

| θ (°) | – | 30–60 |

- Bioactivity Impact : Puckered conformations may enhance steric complementarity with target proteins, as seen in antifungal derivatives ( ).

Q. How do crystallography tools like SHELX and ORTEP-3 aid in resolving structural ambiguities?

- Refinement : SHELXL ( ) refines X-ray data using least-squares minimization, particularly for high-resolution (<1.5 Å) or twinned crystals.

- Visualization : ORTEP-3 ( ) generates thermal ellipsoid plots to assess disorder (e.g., phenylpropyl sidechain flexibility) ( ).

- Case Study : For 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , SHELXL achieved R1 = 0.045, wR2 = 0.112 ( ).

Q. How can contradictory bioactivity data between analogs be resolved?

| Substituent (R) | Antibacterial IC₅₀ (µM) | Antifungal IC₅₀ (µM) |

|---|---|---|

| 4-Methoxy | 12.3 ± 1.2 | 8.7 ± 0.9 |

| 2-Chloro | 25.6 ± 2.1 | 32.4 ± 3.0 |

- Mechanistic Insight : Use fluorescence quenching assays () to test membrane disruption vs. enzyme inhibition.

Q. What strategies optimize synthetic yields for scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.